2-(3,4-dimethoxyphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic compound with the chemical formula and a molecular weight of 520.6 g/mol. This compound is classified under benzothiadiazine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The compound's unique structure incorporates a benzothiadiazine core, which is often associated with pharmacological properties.
The synthesis of 2-(3,4-dimethoxyphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can be achieved through several methods involving various starting materials and reagents. One common approach involves the condensation of appropriate phenolic compounds with thioketones or thioureas in the presence of a suitable catalyst.
The molecular structure of 2-(3,4-dimethoxyphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione features a benzothiadiazine ring fused with a dimethoxyphenyl group and an oxan moiety.
COc1ccc(N2C(=O)N(Cc3nnc(-c4cc(C)cc(C)c4)o3)c3ccccc3S2(=O)=O)cc1OC
This notation provides insight into the compound's connectivity and functional groups.
The compound can participate in various chemical reactions typical for benzothiadiazine derivatives. Key reactions include:
Reactions are generally performed in organic solvents like dimethyl sulfoxide or tetrahydrofuran under inert atmospheres (e.g., nitrogen) to prevent oxidation.
Experimental studies are required to elucidate the precise mechanism and quantify the biological effects.
The applications of 2-(3,4-dimethoxyphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione span various fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: